molecular formula C16H15O8- B1264346 5-O-caffeoylshikimate

5-O-caffeoylshikimate

Cat. No.: B1264346
M. Wt: 335.28 g/mol
InChI Key: QMPHZIPNNJOWQI-GDDAOPKQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Caffeoylshikimate (5-OCS), also known as dactylifric acid (CAS: 73263-62-4), is a hydroxycinnamic acid ester composed of caffeic acid linked to the 5-hydroxyl group of shikimic acid . Its molecular formula is C₁₆H₁₆O₈, with a molecular weight of 336.29 g/mol . This compound is prominently found in plants of the Equisetaceae family (e.g., Equisetum arvense) and Palmae species (e.g., Livistona chinensis) .

Properties

Molecular Formula

C16H15O8-

Molecular Weight

335.28 g/mol

IUPAC Name

(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylate

InChI

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/p-1/b4-2+/t12-,13-,15-/m1/s1

InChI Key

QMPHZIPNNJOWQI-GDDAOPKQSA-M

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1C(C(C(C=C1C(=O)[O-])O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Metabolic and Functional Roles

Pharmacological Activities:

Table 2: Bioactive Properties of Caffeoyl Derivatives
Compound Anticancer Activity Antioxidant Activity Key Targets
5-O-Caffeoylshikimate Inhibits TGF-β1, induces apoptosis Moderate (structure-dependent) NSCLC, breast cancer
Chlorogenate Antioxidant-mediated chemoprevention High Diabetes, inflammation
Tartrate Esters Not reported Not reported Plant-specific defense

Mechanistic Insights :

  • 5-OCS directly modulates TGF-β1, unlike chlorogenate, which exerts effects via ROS scavenging .
  • Tartrate esters lack documented pharmacological data, highlighting 5-OCS as the most therapeutically characterized caffeoylshikimate .

Stability and Physicochemical Properties

  • Solubility : 5-OCS is soluble in chloroform, DMSO, and acetone but poorly in water . Chlorogenate, by contrast, is water-soluble due to its quinic acid backbone .
  • Storage : 5-OCS requires storage at 2–8°C for stability, whereas chlorogenate is more stable at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-O-caffeoylshikimate
Reactant of Route 2
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